molecular formula C26H29ClN2O2 B14065187 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione CAS No. 10146-32-4

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione

Cat. No.: B14065187
CAS No.: 10146-32-4
M. Wt: 437.0 g/mol
InChI Key: OYHYXJOUXJKBSO-UHFFFAOYSA-N
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Description

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and two cyclohexylamino groups at the 1st and 4th positions of the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone and anthracene derivatives, which can have different photophysical and chemical properties .

Scientific Research Applications

6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6th position in 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione imparts unique chemical and photophysical properties, making it distinct from other similar compounds.

Properties

CAS No.

10146-32-4

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2

InChI Key

OYHYXJOUXJKBSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl

Origin of Product

United States

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